

# Spectroscopic and Structural Analysis of 2,5-Dibromoterephthalic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dibromoterephthalic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dibromoterephthalic acid** ( $C_8H_4Br_2O_4$ ), a key intermediate in the synthesis of advanced polymers and functional organic materials. Due to the limited availability of experimentally-derived spectra in public databases, this document combines predicted data, information from analogous compounds, and established analytical methodologies to serve as a valuable resource for researchers.

## Chemical Structure and Properties

**2,5-Dibromoterephthalic acid**, also known as 2,5-dibromobenzene-1,4-dicarboxylic acid, possesses a symmetrical aromatic core with two carboxylic acid functional groups and two bromine substituents. This structure imparts unique chemical reactivity and physical properties, making it a valuable building block in materials science.

Molecular Formula:  $C_8H_4Br_2O_4$  [\[1\]](#)[\[2\]](#)

Molecular Weight: 323.92 g/mol [\[1\]](#)[\[2\]](#)

## Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2,5-Dibromoterephthalic acid**.

While experimental spectra for **2,5-Dibromoterephthalic acid** are not readily available in the public domain, a synthesis procedure for the compound notes the use of  $^1\text{H}$  NMR for purity determination, confirming the existence of such data.[3] The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

#### 2.1.1. $^1\text{H}$ NMR Spectroscopy (Predicted)

The  $^1\text{H}$  NMR spectrum of **2,5-Dibromoterephthalic acid** is expected to be simple due to the molecule's symmetry.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~8.0 - 8.5	Singlet	Aromatic Protons (2H)
>10 (broad)	Singlet	Carboxylic Acid Protons (2H)

Note: The exact chemical shift of the aromatic protons is influenced by the solvent. The carboxylic acid protons are often broad and may exchange with deuterated solvents, sometimes not being observed.

#### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy (Predicted)

The predicted  $^{13}\text{C}$  NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~165-170	Carboxylic Acid Carbonyl (C=O)
~135-140	Aromatic Carbon (C-COOH)
~130-135	Aromatic Carbon (C-H)
~120-125	Aromatic Carbon (C-Br)

Note: These are estimated values. For comparison, the parent compound, terephthalic acid, shows signals at approximately 134.5 ppm (aromatic C-H) and 171.5 ppm (carboxylic acid) in

D<sub>2</sub>O.[4]

A publication mentions the characterization of **2,5-Dibromoterephthalic acid** dihydrate by FT-IR spectroscopy, though the specific peak data is not provided in the available text.[5] The expected characteristic absorption bands are listed below.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
2500-3300	O-H stretch (Carboxylic Acid)	Broad
~1700	C=O stretch (Carboxylic Acid)	Strong
~1600, ~1475	C=C stretch (Aromatic)	Medium
~1300	C-O stretch	Medium
~900	O-H bend (out-of-plane)	Medium
Below 800	C-Br stretch	Medium-Strong

Predicted mass spectrometry data for **2,5-Dibromoterephthalic acid** suggests several possible adducts that could be observed.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	322.85491
[M+Na] <sup>+</sup>	344.83685
[M-H] <sup>-</sup>	320.84035
[M+NH <sub>4</sub> ] <sup>+</sup>	339.88145
[M+K] <sup>+</sup>	360.81079

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 in approximately 1:2:1 ratio).

## Experimental Protocols

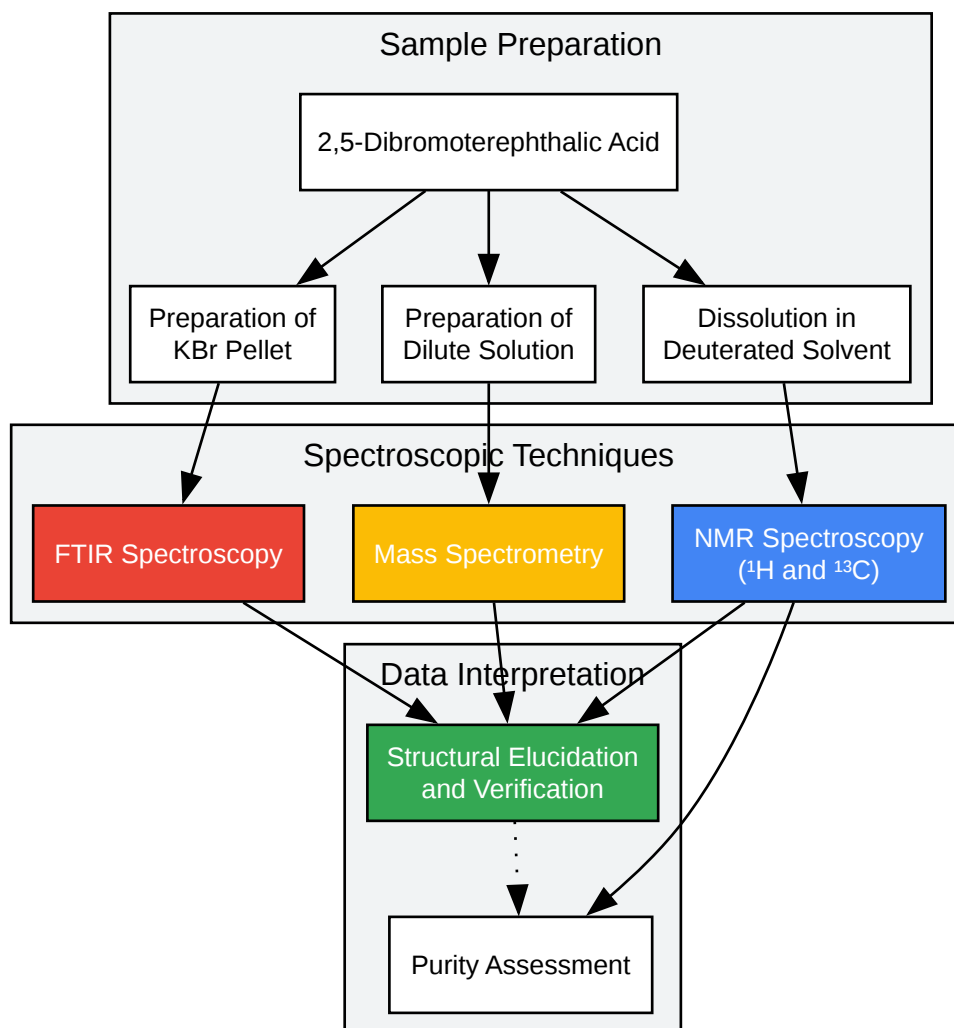
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

- Sample Preparation: Dissolve approximately 10-20 mg of **2,5-Dibromoterephthalic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>) in an NMR tube to a volume of approximately 0.6-0.7 mL. The compound's solubility should be considered when choosing a solvent.
- <sup>1</sup>H NMR Acquisition: Acquire the <sup>1</sup>H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of <sup>13</sup>C and the quaternary carbons in the molecule.
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount of **2,5-Dibromoterephthalic acid** with anhydrous potassium bromide (KBr) in a mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the IR spectrum.
- Sample Preparation: Prepare a dilute solution of **2,5-Dibromoterephthalic acid** in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition (Electrospray Ionization - ESI):
  - Infuse the sample solution into the mass spectrometer.
  - Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry can be used for accurate mass determination and elemental composition analysis.

## Workflow and Relationships

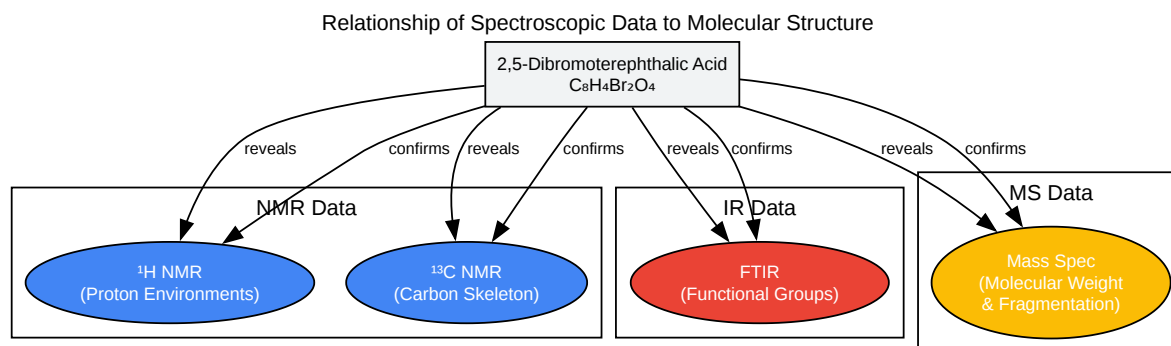
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,5-Dibromoterephthalic acid**.

Spectroscopic Analysis Workflow for 2,5-Dibromoterephthalic Acid



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Data to Structure Correlation.

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## References

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